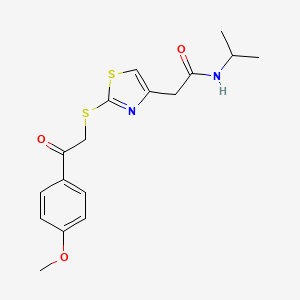

![molecular formula C17H23N3O3S B2945729 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 886923-87-1](/img/structure/B2945729.png)

2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

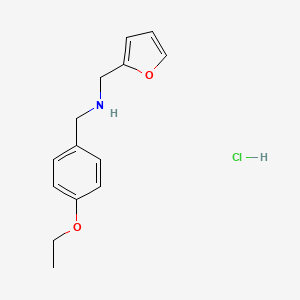

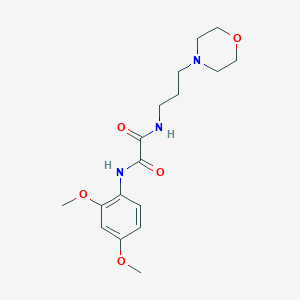

The compound “2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone” is a complex organic molecule. It contains several functional groups including an ethylsulfonyl group, a benzo[d]imidazole group, and a 4-methylpiperidine group. These groups are common in many pharmaceuticals and could potentially have various biological activities .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

The compound 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone belongs to a class of chemicals that undergo complex synthetic pathways to produce biologically active molecules. For instance, derivatives of 2,4,5-trisubstituted-1H-imidazoles, which share a similar core structure, have been synthesized and evaluated for their antibacterial and antifungal activities. This indicates the potential of such compounds in developing new antimicrobial agents (Sawant, Patil, & Baravkar, 2011).

Catalytic Systems and Green Chemistry

Compounds with imidazolium-based structures, similar to the target molecule, have been utilized in novel catalytic systems for synthesizing benzimidazoles, showcasing their application in green chemistry. These catalytic systems efficiently facilitate the condensation of benzene-1,2-diamine with aromatic aldehydes, offering an environmentally friendly approach to chemical synthesis (Khazaei et al., 2011).

Gas Solubility in Ionic Liquids

Research on the solubility of gases in ionic liquids containing imidazolium structures points towards applications in gas separation and storage. The presence of imidazolium side chains affects the solubility of gases like ethane and ethylene, which is crucial for industrial processes such as natural gas processing and petrochemical manufacturing (Moura et al., 2013).

Inhibition of HIV-1 Replication

Derivatives of N-arylsulfonyl-indole, structurally related to the target molecule, have been identified as inhibitors of HIV-1 replication. This highlights the potential of such compounds in developing new antiviral drugs, particularly for treating HIV/AIDS (Che et al., 2015).

Electrophysiological Activity

Imidazolylbenzamides, including molecules with sulfonyl groups, have been studied for their cardiac electrophysiological activity. These compounds show promise as selective class III agents for arrhythmia treatment, showcasing the therapeutic potential of sulfonyl-containing compounds in cardiovascular diseases (Morgan et al., 1990).

Propriétés

IUPAC Name |

2-(2-ethylsulfonylbenzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-3-24(22,23)17-18-14-6-4-5-7-15(14)20(17)12-16(21)19-10-8-13(2)9-11-19/h4-7,13H,3,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHESZZRBXOBUAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCC(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2945646.png)

![3-[4-(2-Chloroacetyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one](/img/structure/B2945647.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2945649.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-ethoxybenzofuran-3(2H)-one](/img/structure/B2945658.png)

![N-(naphthalen-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2945668.png)